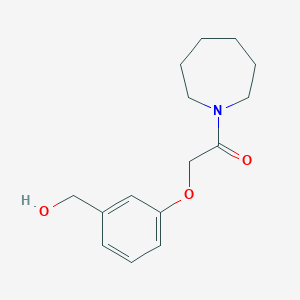
1-(Azepan-1-yl)-2-(3-(hydroxymethyl)phenoxy)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azepan-1-yl)-2-(3-(hydroxymethyl)phenoxy)ethan-1-one is an organic compound that features a unique structure combining an azepane ring, a phenoxy group, and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azepan-1-yl)-2-(3-(hydroxymethyl)phenoxy)ethan-1-one typically involves the reaction of hexamethyleneimine with 4-fluoroacetophenone in the presence of dimethyl sulfoxide at 115°C for 16 hours under an inert atmosphere . This method yields the desired compound with a high degree of purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to ensure consistent yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Azepan-1-yl)-2-(3-(hydroxymethyl)phenoxy)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
1-(Azepan-1-yl)-2-(3-(hydroxymethyl)phenoxy)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(Azepan-1-yl)-2-(3-(hydroxymethyl)phenoxy)ethan-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Azepan-1-yl)-2-(3-fluorophenoxy)ethan-1-one: Similar structure but with a fluorine atom instead of a hydroxymethyl group.
1-(Azepan-1-yl)-2-(3-nitrophenoxy)ethan-1-one: Contains a nitro group instead of a hydroxymethyl group.
Uniqueness
1-(Azepan-1-yl)-2-(3-(hydroxymethyl)phenoxy)ethan-1-one is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical properties and potential biological activities compared to its analogs.
Propriétés
Formule moléculaire |
C15H21NO3 |
|---|---|
Poids moléculaire |
263.33 g/mol |
Nom IUPAC |
1-(azepan-1-yl)-2-[3-(hydroxymethyl)phenoxy]ethanone |
InChI |
InChI=1S/C15H21NO3/c17-11-13-6-5-7-14(10-13)19-12-15(18)16-8-3-1-2-4-9-16/h5-7,10,17H,1-4,8-9,11-12H2 |
Clé InChI |
XVVAASRNHVSRKL-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)C(=O)COC2=CC=CC(=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[(1-methylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14795099.png)
![methyl 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B14795106.png)
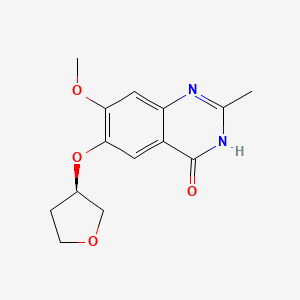
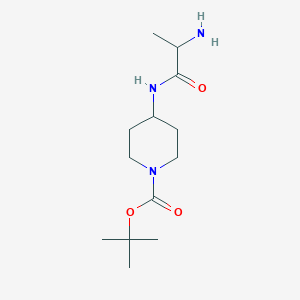
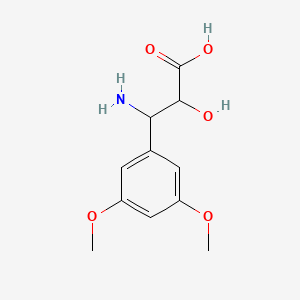
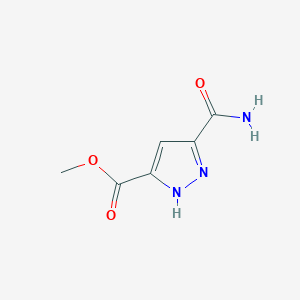
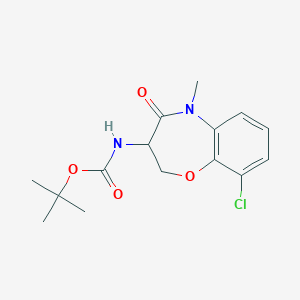
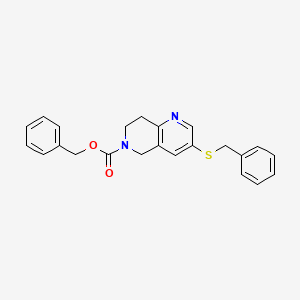
![1,4-Dioxan-2-one, 6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-, (3R,6R)-](/img/structure/B14795160.png)
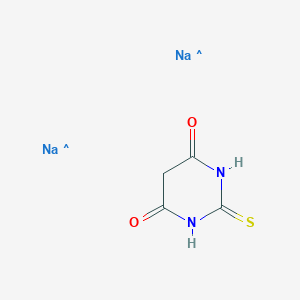
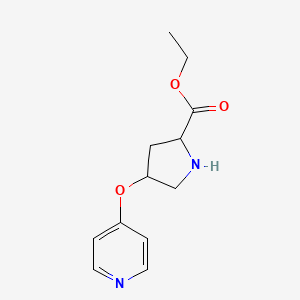
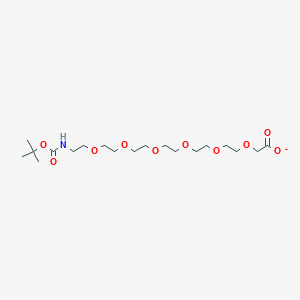
![tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]carbamate](/img/structure/B14795187.png)
![2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14795192.png)
